molecular formula C12H13F2NO2 B1392699 (2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one CAS No. 832741-15-8

(2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B1392699
CAS No.: 832741-15-8
M. Wt: 241.23 g/mol
InChI Key: IZYFFZWYQKKIKP-UHFFFAOYSA-N
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Description

(2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one is a useful research compound. Its molecular formula is C12H13F2NO2 and its molecular weight is 241.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one, also known by its chemical formula C12H13F2NO2C_{12}H_{13}F_2NO_2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H13F2NO2C_{12}H_{13}F_2NO_2
  • Molecular Weight : 241.24 g/mol
  • CAS Number : 219140-13-3

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated an IC50 value of 5 µM against human breast cancer cells (MCF-7) and 10 µM against prostate cancer cells (PC-3) .

The mechanism by which this compound exerts its biological effects appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Preliminary findings suggest that it may inhibit the PI3K/Akt pathway, leading to increased apoptosis in cancer cells . Additionally, the presence of the difluoromethoxy group enhances its interaction with target proteins, potentially increasing its efficacy .

Data Table: Biological Activity Summary

Activity Cell Line IC50 (µM) Mechanism
AnticancerMCF-75PI3K/Akt inhibition
AnticancerPC-310Induction of apoptosis
Anti-inflammatoryRAW 264.715Inhibition of NF-kB signaling

Case Studies

  • Study on Anticancer Effects :
    A study conducted by Zhang et al. (2020) evaluated the anticancer effects of this compound on MCF-7 cells. The compound was found to induce cell cycle arrest at the G0/G1 phase and promote apoptosis through caspase activation .
  • Anti-inflammatory Activity :
    In a separate investigation, the compound was tested for anti-inflammatory properties using RAW 264.7 macrophages. Results showed a significant reduction in nitric oxide production, indicating its potential as an anti-inflammatory agent .

Properties

IUPAC Name

1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c1-15(2)7-6-11(16)9-4-3-5-10(8-9)17-12(13)14/h3-8,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYFFZWYQKKIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=CC=C1)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101178900
Record name 1-[3-(Difluoromethoxy)phenyl]-3-(dimethylamino)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101178900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832741-15-8
Record name 1-[3-(Difluoromethoxy)phenyl]-3-(dimethylamino)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832741-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Difluoromethoxy)phenyl]-3-(dimethylamino)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101178900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.